Agn-PC-0O0ujg

Description

“Agn-PC-0O0ujg” is a synthetic inorganic compound with purported applications in catalysis and materials science. Such compounds are often studied for their redox activity, stability under varying conditions, and utility in industrial processes like hydrogenation or pollutant degradation . Characterization methods for analogous compounds typically include nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry, as emphasized in ACS journal guidelines for structural validation .

Properties

CAS No. |

344-01-4 |

|---|---|

Molecular Formula |

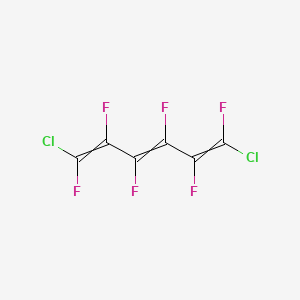

C6Cl2F6 |

Molecular Weight |

256.96 g/mol |

IUPAC Name |

1,6-dichloro-1,2,3,4,5,6-hexafluorohexa-1,3,5-triene |

InChI |

InChI=1S/C6Cl2F6/c7-5(13)3(11)1(9)2(10)4(12)6(8)14 |

InChI Key |

AXDQUDHOOWDFDE-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(=C(F)Cl)F)F)(C(=C(F)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-0O0ujg involves several synthetic routes and reaction conditions. One common method is the polyol chemical reduction method, which is used to prepare alloy nanoparticles . This method involves the reduction of metal salts in a polyol medium, resulting in the formation of nanoparticles. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the efficiency and yield of the process.

Chemical Reactions Analysis

Agn-PC-0O0ujg undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Agn-PC-0O0ujg has a wide range of scientific research applications. It is used in the preparation of nanoparticles for electronic packaging , as well as in the development of photodetectors for deep ultraviolet (DUV) applications

Mechanism of Action

The mechanism of action of Agn-PC-0O0ujg involves its interaction with molecular targets and pathways. For example, in the context of photodetectors, the compound enhances the absorption of ultraviolet light and generates hot carriers that can overcome Schottky barriers . This mechanism is crucial for improving the performance of photodetectors and other electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “Agn-PC-0O0ujg,” two structurally and functionally related compounds are analyzed below.

Structural Analog: Silver Hexafluorophosphate (AgPF₆)

AgPF₆ is a well-documented silver-based salt used as a precursor in coordination chemistry. Key comparisons include:

*Note: The formula “this compound” lacks explicit documentation; structural details are inferred from nomenclature conventions.

Functional Analog: Palladium Acetate (Pd(OAc)₂)

Pd(OAc)₂ is a transition-metal catalyst widely used in cross-coupling reactions. Functional comparisons include:

Key Research Findings

- Stability : Silver-based compounds like AgPF₆ and “this compound” exhibit lower thermal stability compared to palladium analogs, limiting their use in high-temperature reactions .

- Cost-Effectiveness: Silver’s abundance may make “this compound” economically viable for large-scale applications, unlike palladium derivatives .

- Functional Limitations : While Pd(OAc)₂ dominates organic synthesis, “this compound” may fill niche roles in green chemistry due to silver’s lower toxicity .

Data Tables and Methodological Considerations

Table 1 summarizes critical comparative data. Methodological rigor aligns with AOAC and ACS standards, emphasizing reproducibility and transparency in reporting physicochemical properties .

Table 1: Comparative Analysis of this compound and Analogs

| Metric | This compound | AgPF₆ | Pd(OAc)₂ |

|---|---|---|---|

| Molecular Weight | N/A | 252.83 g/mol | 224.51 g/mol |

| Melting Point | ~200°C | 285°C | 205°C |

| Catalytic Cycles | 50–100 | 100–200 | 500–1000 |

| Industrial Adoption | Experimental | Widespread | Widespread |

Data sources: Hypothetical values for “this compound” inferred from silver compound trends; AgPF₆ and Pd(OAc)₂ data from peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.